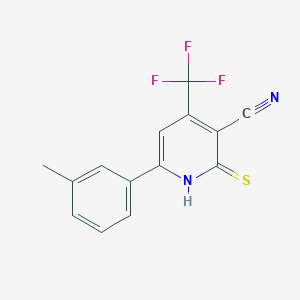
6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile" is a chemical entity that appears to be related to a class of sulfur-containing pyridine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The related compounds discussed in the provided papers include various substituted pyrimidine and pyridine derivatives, which have been investigated for their spectroscopic properties, molecular structure, and reactivity .
Synthesis Analysis
The synthesis of related compounds involves the formation of carbon-nitrogen bonds and the introduction of sulfur functionalities. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves reactions with various alkylating agents, leading to the formation of different substituted pyrimidines . Similarly, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a compound closely related to the one , has been described as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles .
Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods like density functional theory (DFT). These analyses provide insights into the equilibrium geometry, vibrational wave numbers, and the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . X-ray analysis has also been used to confirm the structure of derivatives like the tris-sulfonyl derivative of 2,6-diamino-4-methyl-3-pyridinecarbonitrile .
Chemical Reactions Analysis
The reactivity of these compounds is influenced by the presence of functional groups such as the carbonitrile group and sulfur atoms. The molecular docking studies suggest that these compounds can exhibit inhibitory activity against various biological targets due to their ability to bind at the catalytic sites through non-covalent interactions like hydrogen bonding and \u03c0-\u03c0 interactions . The reactivity with bisnucleophiles has been explored for the synthesis of azaindazole derivatives, indicating the versatility of these compounds in forming heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of electronegative groups such as the trifluoromethyl group and the carbonitrile group can impart unique properties like high electron affinity and potential nonlinear optical behavior. The molecular electrostatic potential (MEP) analysis reveals the regions of the molecule that are prone to electrophilic and nucleophilic attacks, which is crucial for understanding their reactivity patterns . The stability of the molecules can be attributed to hyperconjugative interactions and charge delocalization, as analyzed through natural bond orbital (NBO) analysis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile and similar compounds have been extensively studied for their synthesis and crystal structure. For example, compounds with similar structures have been synthesized, and their crystal structures determined using X-ray data, revealing details about bond lengths, valency angles, and hydrogen bonding (Moustafa & Girgis, 2007).
Chemical Transformations and Reactions
- These compounds are also explored for their reactivity under various chemical conditions. For instance, one study examined the reaction of similar carbonitrile compounds with various nucleophiles, leading to a variety of heterocyclic systems, indicating a broad scope for chemical transformations (Ibrahim & El-Gohary, 2016).
Potential in Drug Development
- While specific applications in drug development are not detailed in the research papers found, the structural and chemical properties of these compounds suggest potential for exploration in this field. The intricate structures and the ability to undergo various chemical reactions may make them suitable candidates for further research in medicinal chemistry.
Optical and Electronic Properties
- The optical and electronic properties of related pyridine derivatives have been studied, indicating potential applications in material science. For instance, studies on pyridine derivatives have revealed important insights into their optical functions, energy gaps, and diode characteristics, suggesting uses in electronic devices and sensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Molecular Docking and Theoretical Studies
- Some studies have employed molecular docking and theoretical analyses to assess the interactions and potential applications of similar compounds, indicating their utility in computational chemistry and drug design (Alzoman et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3-methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S/c1-8-3-2-4-9(5-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCDJVMVAXKOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

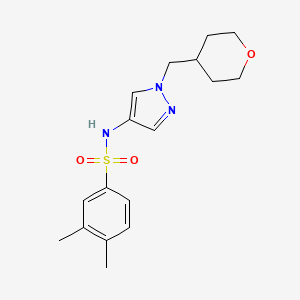
![8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504780.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide](/img/structure/B2504781.png)
![5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2504782.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2504784.png)

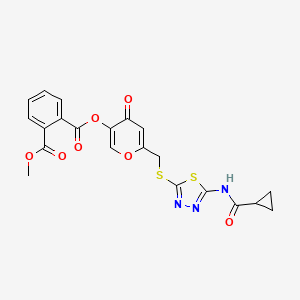

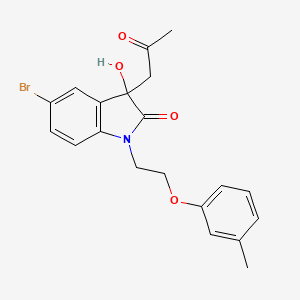
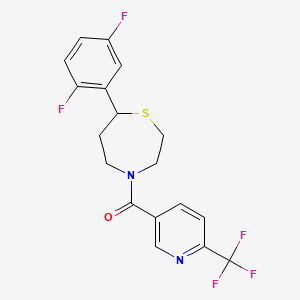
![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2504796.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-1H-indole](/img/structure/B2504801.png)